molecular formula C30H21F3N2O B11141846 (2E)-3-{4-[3,5-bis(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]phenyl}-1-(4-fluorophenyl)prop-2-en-1-one

(2E)-3-{4-[3,5-bis(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]phenyl}-1-(4-fluorophenyl)prop-2-en-1-one

Cat. No.: B11141846
M. Wt: 482.5 g/mol
InChI Key: ZTFMMUGDJVNHKI-JFQJCAQQSA-N
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Description

The compound (2E)-3-{4-[3,5-bis(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]phenyl}-1-(4-fluorophenyl)prop-2-en-1-one is a synthetic organic molecule characterized by its complex structure, which includes multiple fluorophenyl groups and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-{4-[3,5-bis(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]phenyl}-1-(4-fluorophenyl)prop-2-en-1-one typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole intermediate, which is synthesized through the reaction of hydrazine with a diketone. This intermediate is then reacted with 4-fluorobenzaldehyde under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, solvent choice, and reaction time. Continuous flow reactors and automated synthesis platforms can be employed to scale up the production while maintaining consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

The compound (2E)-3-{4-[3,5-bis(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]phenyl}-1-(4-fluorophenyl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.

    Substitution: Halogenation or nitration reactions can introduce new functional groups into the molecule, potentially altering its properties and reactivity.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, derivatives of this compound are investigated for their potential as enzyme inhibitors or receptor modulators. The presence of fluorine atoms can enhance the bioavailability and metabolic stability of these derivatives.

Medicine

Medicinally, this compound and its analogs are studied for their potential therapeutic effects. They may exhibit anti-inflammatory, anticancer, or antimicrobial properties, making them candidates for drug development.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of (2E)-3-{4-[3,5-bis(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]phenyl}-1-(4-fluorophenyl)prop-2-en-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can bind to these targets, altering their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

Similar Compounds

    (2E)-1-(4-bromophenyl)-3-phenylprop-2-en-1-one: Similar in structure but with a bromine atom instead of fluorine.

    (2E)-1-(4-chlorophenyl)-3-phenylprop-2-en-1-one: Contains a chlorine atom, offering different reactivity and properties.

    (2E)-1-(4-methylphenyl)-3-phenylprop-2-en-1-one: Features a methyl group, which affects its steric and electronic properties.

Uniqueness

The uniqueness of (2E)-3-{4-[3,5-bis(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]phenyl}-1-(4-fluorophenyl)prop-2-en-1-one lies in its multiple fluorophenyl groups and the pyrazole ring. These structural features contribute to its distinct chemical and biological properties, such as enhanced stability, reactivity, and potential therapeutic effects.

This detailed overview highlights the significance of this compound in various scientific and industrial fields

Properties

Molecular Formula

C30H21F3N2O

Molecular Weight

482.5 g/mol

IUPAC Name

(E)-3-[4-[3,5-bis(4-fluorophenyl)-3,4-dihydropyrazol-2-yl]phenyl]-1-(4-fluorophenyl)prop-2-en-1-one

InChI

InChI=1S/C30H21F3N2O/c31-24-10-4-21(5-11-24)28-19-29(22-6-12-25(32)13-7-22)35(34-28)27-16-1-20(2-17-27)3-18-30(36)23-8-14-26(33)15-9-23/h1-18,29H,19H2/b18-3+

InChI Key

ZTFMMUGDJVNHKI-JFQJCAQQSA-N

Isomeric SMILES

C1C(N(N=C1C2=CC=C(C=C2)F)C3=CC=C(C=C3)/C=C/C(=O)C4=CC=C(C=C4)F)C5=CC=C(C=C5)F

Canonical SMILES

C1C(N(N=C1C2=CC=C(C=C2)F)C3=CC=C(C=C3)C=CC(=O)C4=CC=C(C=C4)F)C5=CC=C(C=C5)F

Origin of Product

United States

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